molecular formula C14H14N2O2S2 B258754 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide

Katalognummer B258754
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: BNXUBKXVYZSHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CES, and it is a member of the sulfonamide family of compounds. In

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that CES has potent inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in various physiological processes. CES has also been found to have antitumor activity, making it a potential candidate for cancer treatment.

Wirkmechanismus

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes such as carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, studies have suggested that it may have potential applications in the treatment of various diseases such as cancer and glaucoma. CES has also been found to have inhibitory activity against certain enzymes involved in physiological processes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is its potent inhibitory activity against certain enzymes. This makes it a potentially useful compound for the development of new drugs. However, one of the limitations of CES is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide. One potential direction is the development of new drugs based on CES. Another potential direction is the study of the compound's mechanism of action and its effects on various enzymes and physiological processes. Additionally, the synthesis of new derivatives of CES may lead to the discovery of compounds with even greater potential for use in various scientific fields.

Synthesemethoden

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide can be achieved by reacting 3-cyano-4-ethyl-5-methylthiophene-2-sulfonyl chloride with an amine compound such as aniline. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that can be purified by recrystallization.

Eigenschaften

Molekularformel

C14H14N2O2S2

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H14N2O2S2/c1-3-12-10(2)19-14(13(12)9-15)16-20(17,18)11-7-5-4-6-8-11/h4-8,16H,3H2,1-2H3

InChI-Schlüssel

BNXUBKXVYZSHOJ-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C#N)NS(=O)(=O)C2=CC=CC=C2)C

Kanonische SMILES

CCC1=C(SC(=C1C#N)NS(=O)(=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.